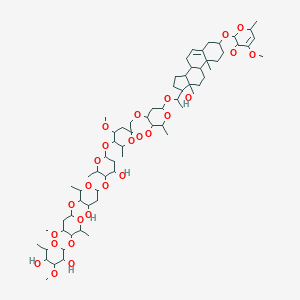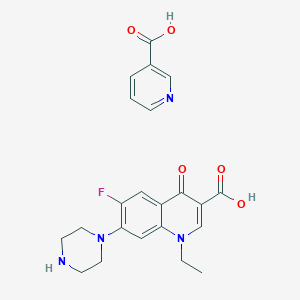
1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid, also known as CP-690,550, is a synthetic compound that has been developed as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays an important role in the signaling pathways of cytokines, which are involved in the regulation of the immune system. CP-690,550 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid works by selectively inhibiting JAK3, which is involved in the signaling pathways of cytokines that are important in the regulation of the immune system. By blocking JAK3, this compound reduces the production of pro-inflammatory cytokines, which can help to reduce inflammation and prevent tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical and clinical studies. These include the reduction of pro-inflammatory cytokine production, the inhibition of T-cell activation, and the suppression of B-cell proliferation. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid is its selectivity for JAK3, which reduces the risk of off-target effects. This compound also has a favorable safety profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain formulations.
Orientations Futures
There are several potential future directions for research on 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid. One area of focus could be the development of new formulations that improve the solubility and bioavailability of the compound. Another area of focus could be the exploration of this compound's potential applications in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further studies could be conducted to better understand the mechanisms of action of this compound and to identify potential biomarkers that could be used to predict treatment response.
Applications De Recherche Scientifique
1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of autoimmune diseases. In clinical trials, this compound has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis, and has also shown promise in the treatment of other autoimmune diseases.
Propriétés
| 123942-05-2 | |
Formule moléculaire |
C20H16F2N2O3 |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
1-cyclopropyl-7-(2,6-dimethylpyridin-4-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H16F2N2O3/c1-9-5-11(6-10(2)23-9)16-15(21)7-13-18(17(16)22)24(12-3-4-12)8-14(19(13)25)20(26)27/h5-8,12H,3-4H2,1-2H3,(H,26,27) |
Clé InChI |
WHXJSJBKDGZVDA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES canonique |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
| 123942-05-2 | |
Synonymes |
1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxyic acid CPFDM-3-QCA |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
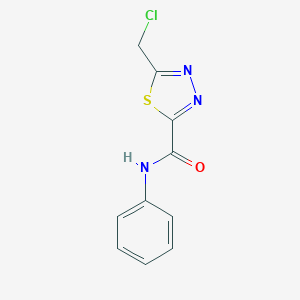

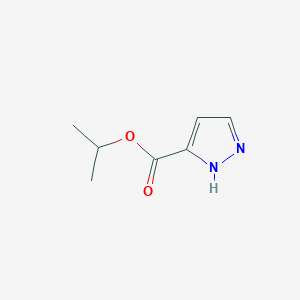
![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)

![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
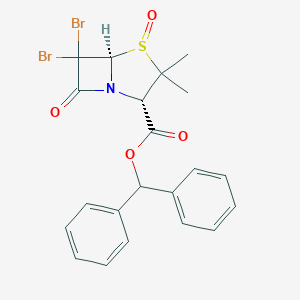
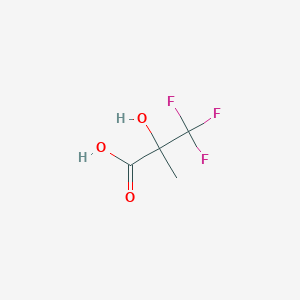
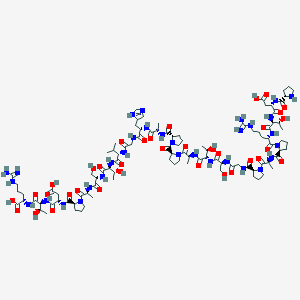
![Dimethyl 2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B40105.png)
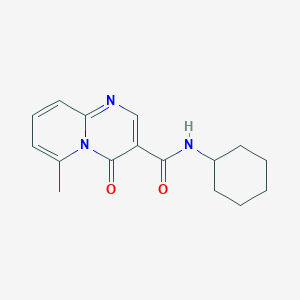
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B40107.png)
